molecular formula C16H11N7OS B2808222 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396752-20-7

2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2808222
CAS No.: 1396752-20-7
M. Wt: 349.37
InChI Key: ZORMACWHEIZJRL-UHFFFAOYSA-N
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Description

This compound is also known as DDC-01-163 . It is used in vitro profiling and its target potency is EGFR L858R/T790M (IC50 = 45 nM) . Unfortunately, there is no available information about its entries in chemical databases .

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

The compound 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide is involved in the synthesis of novel heterocyclic compounds due to its structural complexity and reactivity. For instance, research has explored the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers, where related heterocyclic aryl monoazo organic compounds have been synthesized and applied in various life applications due to their antimicrobial and antitumor activities (Khalifa et al., 2015). Similarly, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the therapeutic potential of such compounds (Jeankumar et al., 2013).

Antimicrobial and Anticancer Properties

Research has also focused on the antimicrobial and anticancer properties of compounds structurally similar to this compound. For example, studies on the synthesis, characterization, antimicrobial evaluation, and docking studies of related tetrazol-thiophene-carboxamides have provided insights into their potential as antimicrobial agents (Talupur et al., 2021). Additionally, compounds with the thiazole moiety have been synthesized and tested for their biological activity, including antimicrobial activity against various pathogens, demonstrating the broad applicability of these compounds in pharmaceutical research (Abdelhamid et al., 2010).

Corrosion Inhibition

The structural motifs found in this compound have also been applied in the field of corrosion inhibition. Research into thiazole-based pyridine derivatives has shown potential for these compounds as corrosion inhibitors for mild steel, suggesting applications beyond biological activity and into materials science (Chaitra et al., 2016).

Mechanism of Action

The mechanism of action for this compound involves the Pomalidomide motif and proteasomal degradation . It has been validated using EGFR-dependent Ba/F3 cells .

Properties

IUPAC Name

2-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N7OS/c24-15(14-20-22-23(21-14)12-6-2-1-3-7-12)19-16-18-13(10-25-16)11-5-4-8-17-9-11/h1-10H,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORMACWHEIZJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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